N-Hydroxy-N-ethyl-4-aminoazobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

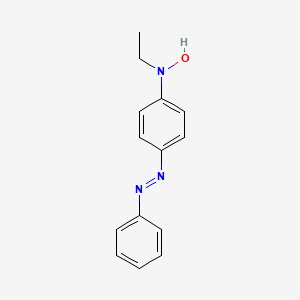

N-Hydroxy-N-ethyl-4-aminoazobenzene, also known as this compound, is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Carcinogenicity Studies

N-Hydroxy-N-ethyl-4-aminoazobenzene has been investigated for its role as a proximate carcinogen. Research indicates that this compound, along with its derivatives, can induce hepatic tumors in experimental models. A study involving rats demonstrated that administration of this compound resulted in a significant incidence of liver tumors, supporting its classification as a potential carcinogen .

Table 1: Tumor Induction in Animal Models

| Compound | Tumor Type | Model Organism | Incidence (%) |

|---|---|---|---|

| This compound | Hepatic Tumors | Rats | ~50 |

| N-Hydroxy-N-methyl-4-aminoazobenzene | Hepatic Tumors | Rats | ~25 |

| N-Ethyl-4-aminoazobenzene | Hepatic Tumors | Rats | Low |

Metabolism and Enzymatic Activation

The metabolism of this compound involves its conversion into reactive intermediates by cytochrome P450 enzymes. These metabolic pathways are crucial for understanding how this compound interacts with biological systems and contributes to carcinogenic processes. Studies have shown that the N-hydroxylation of arylamines, including this compound, is a significant step in their activation to form DNA adducts, which are critical in the initiation of cancer .

Molecular Epidemiology and Risk Assessment

In the context of molecular epidemiology, this compound serves as a model compound for assessing individual susceptibility to carcinogens based on enzymatic activity. The relationship between enzyme expression levels and the risk of developing cancer from exposure to such compounds is an area of active research. This approach helps in identifying populations at higher risk due to genetic variations in metabolic enzymes .

Chemoprevention Research

Research on this compound also extends into chemoprevention strategies. By understanding the mechanisms through which this compound exerts its effects, researchers aim to develop interventions that inhibit the activation of carcinogens or enhance their detoxification. This knowledge is vital for creating effective chemopreventive agents that can mitigate cancer risk associated with exposure to similar compounds .

Environmental Impact and Safety Assessments

As part of safety assessments for azo dyes and related compounds, this compound is included in studies evaluating environmental toxicity and human health risks. Regulatory bodies assess the potential hazards associated with such compounds, particularly their metabolites, which may pose risks through environmental exposure .

Table 2: Regulatory Assessment Considerations

| Assessment Area | Key Considerations |

|---|---|

| Toxicity Testing | Carcinogenic potential, mutagenicity |

| Environmental Impact | Persistence in the environment, bioaccumulation |

| Human Health Risk | Exposure routes, population susceptibility |

Propiedades

Número CAS |

58989-02-9 |

|---|---|

Fórmula molecular |

C14H15N3O |

Peso molecular |

241.29 g/mol |

Nombre IUPAC |

N-ethyl-N-(4-phenyldiazenylphenyl)hydroxylamine |

InChI |

InChI=1S/C14H15N3O/c1-2-17(18)14-10-8-13(9-11-14)16-15-12-6-4-3-5-7-12/h3-11,18H,2H2,1H3 |

Clave InChI |

YYQUYIUOYQJYPJ-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)O |

SMILES canónico |

CCN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)O |

Sinónimos |

N-hydroxy-N-ethyl-4-aminoazobenzene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.